7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
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Overview
Description
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a brominated derivative of benzo[b][1,4]oxazine, a heterocyclic compound
Mechanism of Action
Target of Action
The compound “7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” belongs to the class of benzoxazines. Benzoxazines are known to have various biological activities, including antibacterial, anticancer, antithrombotic, anticonvulsant, and others . .
Mode of Action
Benzoxazines often exert their effects by interacting with various enzymes and receptors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b][1,4]oxazine derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its brominated position allows for further functionalization, making it a versatile intermediate.
Biology and Medicine: In medicinal chemistry, derivatives of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In material science, this compound can be used in the development of polymers and advanced materials due to its stability and reactivity.
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: The presence of the bromine atom in 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid makes it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-1-2-6-7(3-5)14-8(4-11-6)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWTEQSTLVPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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